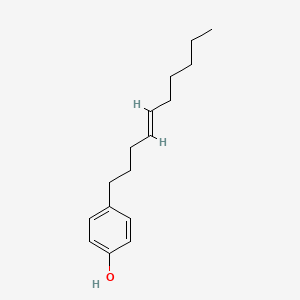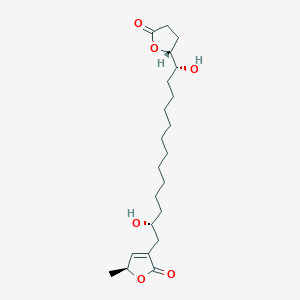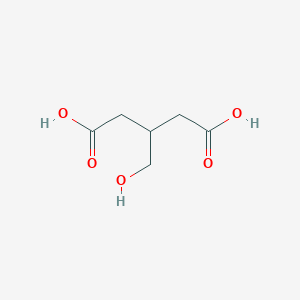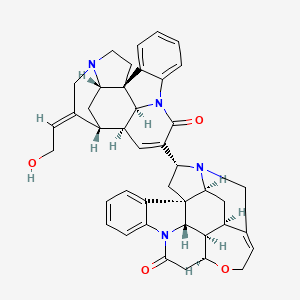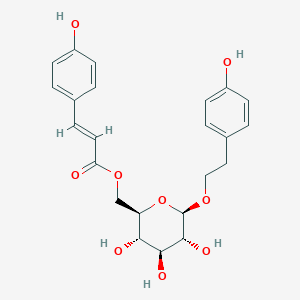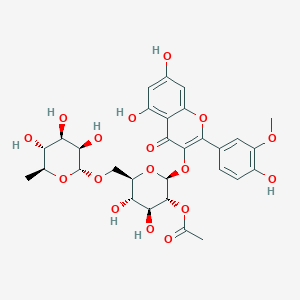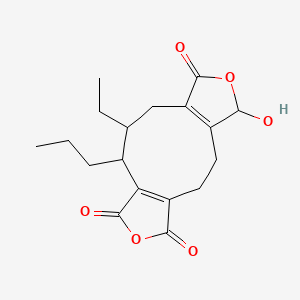
Tiodonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiodonium chloride, also known as 4-chlorophenyl-2-thienyliodonium chloride, is a chemical compound with the molecular formula C10H7ClIS.Cl. It is known for its bactericidal and algicidal properties. This compound has been studied for its potential use in dental care, particularly for its ability to inhibit dental plaque formation and reduce dental caries .
准备方法
The synthesis of tiodonium chloride typically involves the reaction of 4-chloroiodobenzene with thiophene in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
Tiodonium chloride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated products.
Reduction: It can be reduced to form less oxidized iodine-containing compounds.
Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Tiodonium chloride has several scientific research applications, including:
Biology: this compound has been studied for its antimicrobial properties, particularly against dental plaque-forming bacteria.
Medicine: Research has explored its potential use in dental care products to prevent dental caries and gingivitis.
Industry: this compound is used in the formulation of certain industrial biocides and algicides.
作用机制
The mechanism of action of tiodonium chloride involves its ability to disrupt microbial cell membranes and inhibit the growth of bacteria and algae. The molecular targets include bacterial cell wall components and enzymes involved in cell wall synthesis. By interfering with these targets, this compound effectively reduces microbial viability and prevents the formation of biofilms.
相似化合物的比较
Tiodonium chloride can be compared with other iodonium salts, such as diphenyliodonium chloride and phenyl-2-thienyliodonium chloride. These compounds share similar structures and reactivity but differ in their specific substituents and resulting properties. This compound is unique due to its specific combination of a chlorophenyl and thienyl group, which imparts distinct antimicrobial properties.
Similar compounds include:
- Diphenyliodonium chloride
- Phenyl-2-thienyliodonium chloride
- Iodobenzene diacetate
These compounds are used in various chemical and biological applications, but this compound stands out for its specific use in dental care and its unique antimicrobial efficacy.
属性
CAS 编号 |
38070-41-6 |
|---|---|
分子式 |
C10H7Cl2IS |
分子量 |
357.04 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-thiophen-2-yliodanium;chloride |
InChI |
InChI=1S/C10H7ClIS.ClH/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10;/h1-7H;1H/q+1;/p-1 |
InChI 键 |
MUDNTMPKEQHPDK-UHFFFAOYSA-M |
SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
规范 SMILES |
C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-] |
同义词 |
DH-164 DL 164 tiodonium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


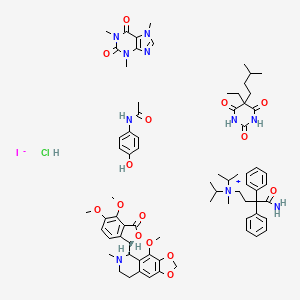
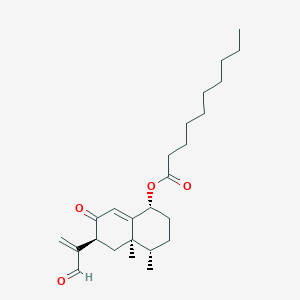
![2-[3-(3-Methoxy-4-Nitrophenyl)-11-Oxo-10,11-Dihydro-5h-Dibenzo[b,E][1,4]diazepin-8-Yl]-N,N-Dimethylacetamide](/img/structure/B1247606.png)
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',14-tetramethyl-3',9,13-trioxospiro[11,12-dithia-8,14-diazatetracyclo[8.2.2.01,8.03,7]tetradecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1247608.png)
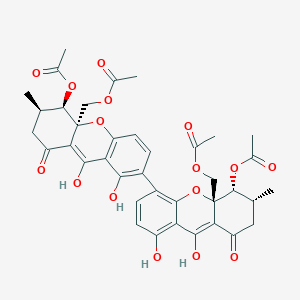
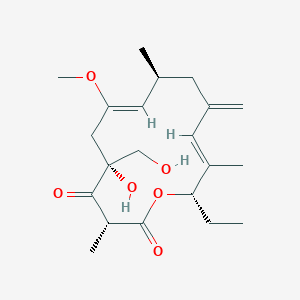
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]propanamide](/img/structure/B1247612.png)
